molecular formula C8H3BrF4O2 B2913321 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid CAS No. 2091606-46-9

2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid

Cat. No.: B2913321
CAS No.: 2091606-46-9
M. Wt: 287.008
InChI Key: DPBCHORANYZASW-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at position 2, a fluorine atom at position 4, and a trifluoromethyl (-CF₃) group at position 6 on the aromatic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-fluoro-6-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-5-2-3(10)1-4(8(11,12)13)6(5)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBCHORANYZASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective substituents onto the benzoic acid ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid finds applications in multiple scientific domains:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative features:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight Key Properties/Applications
2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid Not explicitly listed 2-Br, 4-F, 6-CF₃ C₈H₄BrF₄O₂ ~293 (estimated) High reactivity in cross-coupling; used in drug intermediates .
4-Bromo-2-fluoro-6-methylbenzoic acid 1242157-23-8 4-Br, 2-F, 6-CH₃ C₈H₆BrFO₂ 233.03 Lower acidity (vs. CF₃ analogs); intermediate in small-molecule synthesis .
2-Bromo-6-(trifluoromethyl)benzoic acid 581813-17-4 2-Br, 6-CF₃ C₈H₄BrF₃O₂ 269.02 Strong electron-withdrawing effects; used in agrochemicals .
3-Bromo-6-fluoro-2-methylbenzoic acid 1349715-55-4 3-Br, 6-F, 2-CH₃ C₈H₆BrFO₂ 233.03 Altered regiochemistry reduces cross-coupling efficiency compared to position 2-Br analogs .
5-[(4-Bromo-2-fluorophenyl)amino]-...-6-carboxylic acid 606143-89-9 Bromo-fluoro-phenylamino benzimidazole C₁₇H₁₅BrF₂N₄O₃ 441.23 Demonstrates therapeutic potential (kinase inhibition); highlights bromo-fluoro pharmacophores .

Key Findings:

Substituent Position Effects :

  • The 2-Br, 4-F, 6-CF₃ configuration in the target compound maximizes electronic effects for nucleophilic aromatic substitution, outperforming analogs like 3-Bromo-6-fluoro-2-methylbenzoic acid, where bromine at position 3 reduces reactivity .
  • Trifluoromethyl vs. Methyl : The -CF₃ group increases acidity (pKa ~1.5–2.0) compared to -CH₃, enhancing solubility in polar solvents and stability under acidic conditions .

Synthetic Utility :

  • The boronic acid derivative of the target compound ([2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl]boronic acid) is critical for Suzuki-Miyaura couplings, enabling access to biaryl structures in drug discovery .

Biological Activity

2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of multiple fluorine atoms and a bromine atom, suggest potential biological activities that merit investigation.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C8H3BrF4O2\text{C}_8\text{H}_3\text{BrF}_4\text{O}_2

This compound features:

  • A bromine atom at the 2-position,
  • A fluorine atom at the 4-position,
  • A trifluoromethyl group at the 6-position.

These halogen substitutions significantly influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The halogen atoms enhance the compound's binding affinity and reactivity, making it a valuable candidate in drug design and development. Specifically, it may modulate enzymatic activity or receptor interactions, which can lead to therapeutic effects in various biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The presence of trifluoromethyl groups has been associated with enhanced antistaphylococcal activity .

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory activity. In vitro studies have shown that certain derivatives can modulate the activity of NF-κB, a key transcription factor involved in inflammatory responses. Compounds structurally related to this compound have exhibited varying degrees of inhibition on NF-κB activation, indicating a possible mechanism for reducing inflammation .

Antiparasitic Activity

Exploratory research into similar benzoic acid derivatives has revealed promising antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities in these compounds has been linked to improved aqueous solubility and metabolic stability, enhancing their efficacy in vivo .

Case Studies

  • Antimicrobial Evaluation : In vitro tests on compounds resembling this compound demonstrated significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial action.
  • Inflammatory Response Modulation : Studies indicated that certain derivatives could inhibit NF-κB activity by approximately 9%, showcasing their potential as anti-inflammatory agents .
  • Antiparasitic Efficacy : Research focused on modifying benzoic acid derivatives has shown that specific substitutions can enhance activity against malaria parasites, suggesting a pathway for developing new treatments .

Data Tables

Activity TypeCompoundIC50/EC50 (µM)Target/Organism
Antimicrobial100.004S. aureus
Anti-inflammatory116.5NF-κB
AntiparasiticS-WJM9920.030P. falciparum

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